molecular formula C20H21N3OS B2510992 (1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421499-12-8

(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2510992
CAS RN: 1421499-12-8
M. Wt: 351.47
InChI Key: ZXEAHPOHWVOSJN-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C20H21N3OS. It is a potential precursor for the synthesis of various indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a privileged structure frequently used in marketed drugs . The compound contains a pyridin-2-ylthio group and a piperidin-1-yl group attached to the indole core.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include nucleophilic substitutions at the α-position of the indole . The generation of highly electrophilic vinyl iminium intermediate from highly reactive (1H-indol-3-yl)methyl electrophiles can potentially avoid undesired dimerization/oligomerization .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have shown promising antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Activity

The compound may also have potential anti-inflammatory applications. Indole derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . For instance, a series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activities . This suggests that the compound could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

The compound may have antioxidant properties. Indole derivatives have exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activities . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activities . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activities . This suggests that the compound could potentially be used in the development of new treatments for diabetes.

Mechanism of Action

properties

IUPAC Name

1H-indol-3-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(17-13-22-18-6-2-1-5-16(17)18)23-11-8-15(9-12-23)14-25-19-7-3-4-10-21-19/h1-7,10,13,15,22H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEAHPOHWVOSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

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